2-(3-Amino-propyl)-1H-benzoimidazol-5-ol
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Overview
Description
2-(3-Amino-propyl)-1H-benzoimidazol-5-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of an amino-propyl group and a hydroxyl group in the structure of this compound enhances its potential for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
Similar compounds such as aminosilanes are known to interact with various surfaces, including metal oxides like silica and titania . They are often used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
Mode of Action
Aminosilanes like (3-aminopropyl)triethoxysilane (aptes) are known to attach an amino group to the functional silane for bio-conjugation . This suggests that 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol might interact with its targets in a similar manner, potentially leading to changes in the target’s properties or functions.
Biochemical Pathways
It’s worth noting that polyamine oxidases, which catalyze the conversion of spermidine and spermine to other compounds, are involved in various cellular processes . This suggests that this compound might influence similar pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds such as amifostine have been studied, and it’s known that amifostine is rapidly cleared from the plasma with a distribution half-life of less than 1 minute and an elimination half-life of approximately 8 minutes .
Result of Action
Aminosilanes like aptes have been used to improve the adhesion of graphene sheets and sio2 to metal electrodes, which can be used as electroresponsive tools in biosensing applications . This suggests that this compound might have similar effects.
Action Environment
It’s known that aminosilanes like aptes can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms), suggesting that the action of this compound might also be influenced by the properties of the surrounding environment .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be hypothesized that it might interact with enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The changes in the effects of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not yet available .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the amino-propyl group. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated under reflux for several hours to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-propyl)-1H-benzoimidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino-propyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of benzimidazole-5-one derivatives.
Reduction: Formation of 2-(3-Amino-propyl)-1H-benzoimidazol-5-amine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-propyl)-1H-benzoimidazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-(3-Amino-propyl)-1H-benzoimidazol-5-ol can be compared with other benzimidazole derivatives, such as:
- 2-(2-Aminoethyl)-1H-benzoimidazol-5-ol
- 2-(4-Aminobutyl)-1H-benzoimidazol-5-ol
- 2-(3-Aminopropyl)-1H-benzoimidazol-6-ol
These compounds share similar structural features but differ in the length and position of the aminoalkyl side chain. The unique combination of the amino-propyl group and the hydroxyl group in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-aminopropyl)-3H-benzimidazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-1-2-10-12-8-4-3-7(14)6-9(8)13-10/h3-4,6,14H,1-2,5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDIETLTSIOGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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